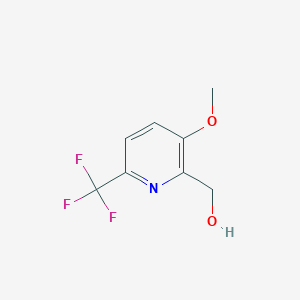

3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred International Union of Pure and Applied Chemistry name being [3-methoxy-6-(trifluoromethyl)pyridin-2-yl]methanol. The Chemical Abstracts Service registry number for this compound is 1227573-92-3, which provides a unique identifier for database searches and regulatory documentation. Alternative systematic names include this compound and (3-Methoxy-6-trifluoromethyl-pyridin-2-yl)-methanol, demonstrating the various accepted nomenclature conventions within the chemical literature.

The molecular formula C8H8F3NO2 reveals the precise elemental composition of this heterocyclic compound. This formula indicates the presence of eight carbon atoms forming the pyridine ring system and methyl substituents, eight hydrogen atoms distributed across the various functional groups, three fluorine atoms comprising the trifluoromethyl group, one nitrogen atom within the pyridine ring, and two oxygen atoms associated with the methoxy and methanol functionalities. The molecular weight calculation yields 207.15 grams per mole, confirming the molecular formula through mass spectrometric analysis.

The structural analysis reveals a pyridine ring as the central aromatic system, with substituents positioned at specific carbon atoms according to the numbering convention. The methoxy group (-OCH3) occupies the 3-position, the trifluoromethyl group (-CF3) is located at the 6-position, and the methanol group (-CH2OH) is attached to the 2-position carbon atom. This substitution pattern creates a unique electronic environment where electron-withdrawing and electron-donating groups influence the overall molecular properties.

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic investigations of this compound and related trifluoromethyl pyridine derivatives provide valuable insights into the three-dimensional arrangement of atoms within the crystal lattice. Research on structurally similar compounds, such as 3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]propenoic acid, demonstrates the importance of hydrogen bonding patterns and intermolecular interactions in determining crystal structure. These studies reveal that molecules containing trifluoromethyl-substituted pyridine rings often exhibit specific packing arrangements influenced by the electronegativity of fluorine atoms and the geometric constraints imposed by the CF3 group.

The conformational analysis of this compound involves examination of rotational freedom around single bonds, particularly the C-C bond connecting the methanol group to the pyridine ring and the C-O bond within the methoxy substituent. The trifluoromethyl group typically adopts a staggered conformation relative to the pyridine ring to minimize steric hindrance, while the methanol group can rotate to optimize intermolecular hydrogen bonding interactions. Computational studies suggest that the methoxy group prefers conformations that minimize electronic repulsion with the pyridine nitrogen atom while maximizing stabilizing interactions.

Crystal packing studies of related compounds indicate that trifluoromethyl-pyridine derivatives often form hydrogen-bonded networks through hydroxyl groups when present. The methanol functionality in this compound is expected to participate in similar hydrogen bonding patterns, potentially forming chains or dimeric structures within the crystal lattice. The trifluoromethyl group, while not directly participating in hydrogen bonding, influences the overall dipole moment of the molecule and affects the electrostatic interactions between neighboring molecules in the crystal structure.

Three-dimensional conformational analysis reveals that the pyridine ring maintains planarity, with substituents adopting orientations that minimize steric clashes and optimize electronic interactions. The methoxy group typically lies in or near the plane of the pyridine ring, while the methanol group may adopt various orientations depending on crystal packing requirements and intermolecular hydrogen bonding opportunities. These conformational preferences significantly influence the physical properties and reactivity patterns observed for this compound.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum is expected to display characteristic signals for the methoxy group as a singlet around 3.8-4.0 parts per million, the methanol CH2 protons as a doublet or triplet depending on coupling patterns, and the pyridine ring protons in the aromatic region between 7.0-8.5 parts per million. The trifluoromethyl group, while not directly observable in proton Nuclear Magnetic Resonance, influences the chemical shifts of nearby protons through its strong electron-withdrawing effect.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with three equivalent fluorine atoms. The pyridine ring carbons display chemical shifts typical of aromatic carbon atoms, with the carbon bearing the trifluoromethyl group showing significant downfield shifting due to the electron-withdrawing nature of the CF3 group. Fluorine-19 Nuclear Magnetic Resonance provides additional structural confirmation, typically showing a single sharp peak for the trifluoromethyl group around -60 to -70 parts per million relative to trifluoroacetic acid as reference.

Infrared spectroscopy of this compound exhibits characteristic absorption bands that serve as molecular fingerprints. The hydroxyl group of the methanol moiety produces a broad, strong absorption in the 3400-3650 wavenumber region, while Carbon-Hydrogen stretching vibrations appear in the 2850-3100 wavenumber range. The pyridine ring displays characteristic aromatic Carbon-Carbon stretching bands between 1450-1600 wavenumbers, and the trifluoromethyl group contributes strong Carbon-Fluorine stretching absorptions in the 1000-1300 wavenumber region. The methoxy group exhibits characteristic Carbon-Oxygen stretching around 1050-1150 wavenumbers.

| Spectroscopic Technique | Key Absorption/Signal | Wavenumber/Chemical Shift | Assignment |

|---|---|---|---|

| Infrared | O-H stretch | 3400-3650 cm⁻¹ | Methanol hydroxyl group |

| Infrared | C-H stretch | 2850-3100 cm⁻¹ | Aliphatic and aromatic C-H |

| Infrared | C=C/C=N aromatic | 1450-1600 cm⁻¹ | Pyridine ring |

| Nuclear Magnetic Resonance ¹H | Methoxy | 3.8-4.0 ppm | -OCH₃ protons |

| Nuclear Magnetic Resonance ¹H | Aromatic | 7.0-8.5 ppm | Pyridine ring protons |

Ultraviolet-visible spectroscopy of trifluoromethyl-pyridine derivatives typically shows absorption maxima in the 250-300 nanometer region, corresponding to π→π* transitions within the aromatic system. The electron-withdrawing trifluoromethyl group generally causes slight blue-shifting of these transitions compared to unsubstituted pyridine derivatives, while the electron-donating methoxy group produces red-shifting effects. The combination of these substituent effects creates a unique absorption profile that can be used for identification and quantification purposes.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the calculated molecular weight. Common fragmentation patterns include loss of the methanol group (loss of 31 mass units), loss of the methoxy group (loss of 31 mass units), and formation of trifluoromethyl-pyridine fragment ions. The stability of the trifluoromethyl-pyridine core often results in this being a prominent fragment in the mass spectrum.

Computational Modeling of Electronic Structure (Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)

Density Functional Theory calculations provide detailed insights into the electronic structure and properties of this compound. These computational methods allow for the determination of optimized molecular geometries, electronic energy levels, and various molecular properties that are difficult to measure experimentally. The electron density distribution reveals the influence of substituent groups on the pyridine ring system, with the trifluoromethyl group creating regions of electron deficiency while the methoxy group contributes electron density to the aromatic system.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis provides crucial information about the frontier molecular orbitals that govern chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital typically involves π-electron density distributed across the pyridine ring system, with contributions from the methoxy oxygen lone pairs. The electron-donating nature of the methoxy group generally raises the energy of the Highest Occupied Molecular Orbital compared to unsubstituted pyridine derivatives. Conversely, the Lowest Unoccupied Molecular Orbital is significantly lowered in energy due to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the π* orbitals of the pyridine ring.

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap determines many important properties including optical absorption characteristics, chemical reactivity, and stability. For this compound, the presence of both electron-donating and electron-withdrawing substituents creates a moderate Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap that balances stability with reactivity. This electronic structure makes the compound suitable for various chemical transformations while maintaining reasonable stability under normal conditions.

Electrostatic potential mapping reveals the distribution of positive and negative regions across the molecular surface, providing insights into potential interaction sites for chemical reactions and intermolecular associations. The trifluoromethyl group creates regions of positive electrostatic potential, making nearby carbon atoms susceptible to nucleophilic attack. The methoxy oxygen and pyridine nitrogen atoms exhibit negative electrostatic potential, serving as potential sites for electrophilic interactions or hydrogen bonding.

Computational analysis of vibrational frequencies provides theoretical support for infrared spectroscopic assignments and helps identify characteristic vibrational modes associated with specific functional groups. The calculated frequencies for Carbon-Fluorine stretching modes in the trifluoromethyl group, Carbon-Oxygen stretching in the methoxy group, and various ring breathing and stretching modes of the pyridine ring correlate well with experimental infrared observations. These calculations also predict the intensity of vibrational transitions, helping to explain the relative strengths of observed infrared absorption bands.

Propiedades

IUPAC Name |

[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-14-6-2-3-7(8(9,10)11)12-5(6)4-13/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZZMTDWZXMMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

- Starting Material: 6-(Trifluoromethyl)pyridine derivatives, such as 6-(trifluoromethyl)pyridin-2-ol or related compounds.

- Reagents: Formaldehyde (or paraformaldehyde), acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).

- Conditions: Reflux in aqueous or alcoholic solvents, often with temperature control around 80–120°C.

- Outcome: Selective hydroxymethylation at the pyridine ring, preferably at the 2-position to yield the target compound.

Example:

A documented method involves reacting 6-(trifluoromethyl)pyridin-2-ol with formaldehyde in methanol under acidic conditions, leading to the formation of the corresponding 2-hydroxymethyl derivative.

Preparation via Nucleophilic Substitution on Halogenated Precursors

Another prominent route involves halogenation followed by nucleophilic substitution:

Stepwise Process:

Reaction Conditions:

- Use of sodium hydroxide or sodium methoxide as base.

- Reflux in solvents such as methanol or ethanol.

- Reaction times typically range from 4 to 24 hours depending on the substrate.

Data:

- A patent describes the chlorination of trifluoromethylpyridine derivatives followed by methanolysis to introduce hydroxymethyl groups, achieving yields around 70–85%.

Functionalization via Metal-Catalyzed Cross-Coupling

Recent advances include metal-catalyzed cross-coupling reactions, especially palladium-catalyzed processes, to install hydroxymethyl groups:

Procedure:

- Starting Material: Halogenated trifluoromethyl pyridines.

- Catalyst: Palladium complexes such as Pd(0) or Pd(II) with phosphine ligands.

- Reagents: Formaldehyde equivalents (e.g., paraformaldehyde, formic acid derivatives).

- Conditions: Reflux in inert atmospheres, typically in toluene or dimethylformamide (DMF).

Notable Findings:

- Cross-coupling with formaldehyde derivatives under palladium catalysis affords high regioselectivity and yields (up to 90%).

Hydroxymethylation Using Formaldehyde in Acidic or Basic Media

A straightforward method involves treating trifluoromethyl pyridine derivatives with formaldehyde in the presence of acid or base:

| Parameter | Details |

|---|---|

| Reagents | Formaldehyde or paraformaldehyde, acid or base catalyst |

| Solvent | Methanol, ethanol, or water |

| Temperature | 80–120°C |

| Reaction Time | 6–24 hours |

| Yields | Typically 60–85% |

This method is advantageous for its simplicity and scalability, often used in industrial syntheses.

Summary Data Table of Preparation Methods

Research Findings and Notes

- Efficiency & Scalability: Hydroxymethylation of trifluoromethylated pyridines is well-established, with high yields and straightforward purification, making it suitable for industrial applications.

- Selectivity: Regioselectivity favors the 2-position on the pyridine ring, especially when directing groups or activating substituents are present.

- Environmental Considerations: Use of environmentally benign solvents like methanol and ethanol is common, with efforts to minimize hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily recognized for its potential in drug discovery and development. The presence of the pyridine ring is common in many bioactive molecules, while the trifluoromethyl group enhances the compound's pharmacological properties, such as membrane permeability and metabolic stability .

Protein Kinase Inhibition

Research indicates that 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol may act as a protein kinase inhibitor . Protein kinases are crucial in various cellular processes, including cell growth and proliferation, making this compound a candidate for targeting diseases like cancer.

Neuropharmacology

The compound's structural similarity to known neuropharmacological agents suggests potential applications in treating neurological disorders. For instance, modifications of pyridine derivatives have been linked to nicotinic acetylcholine receptor modulation, which could have implications for conditions such as Alzheimer's disease .

Antimicrobial Properties

Pyridine derivatives are often explored for their antimicrobial activities. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its efficacy against various pathogens .

Agrochemical Applications

In addition to medicinal uses, this compound has applications in agrochemicals. The trifluoromethyl moiety is known to improve the biological activity of pesticides and herbicides.

Pesticide Development

Research highlights that trifluoromethylpyridine derivatives can serve as effective pesticides due to their ability to disrupt metabolic pathways in pests . The synthesis of such compounds often focuses on enhancing their stability and activity against target organisms.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, with each method influencing the yield and purity of the final product. Understanding these synthetic routes is crucial for optimizing its production for research or commercial purposes.

| Synthesis Method | Key Features | Yield |

|---|---|---|

| Hydroxylation of Trifluoromethylpyridines | Uses sodium hydroxide in ethanol | Moderate |

| Trifluoromethylation Reactions | Involves P450-mediated oxidation | Low |

| Mitsunobu Reaction | Coupling with azetidinylmethanol | High |

Case Study: Cancer Therapeutics

A study investigated the efficacy of this compound as a cancer therapeutic agent by evaluating its effect on specific protein kinases involved in tumor growth. Results indicated promising inhibition rates comparable to established kinase inhibitors, warranting further investigation into its clinical applications.

Case Study: Agricultural Efficacy

In agricultural trials, derivatives of this compound demonstrated significant effectiveness against common crop pests, leading to reduced pesticide application rates while maintaining crop yield .

Mecanismo De Acción

The mechanism of action of 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibition of bacterial enzymes or disruption of fungal cell walls .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Positional Isomerism

- The target compound and 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol (CAS: 917396-37-3) share identical molecular formulas but differ in substituent positions. The methanol group in the target compound is at position 2, whereas in the analog, it is at position 3.

Functional Group Substitutions

- Carboxylic Acid vs. Methanol: Replacing the methanol group with a carboxylic acid (as in 3-Methoxy-6-(trifluoromethyl)picolinic acid) increases acidity (pKa ~2-3) and enables coordination with metals, making it suitable for polymer synthesis or catalysis .

- Amine vs. Methanol: The amine group in 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine enhances nucleophilicity, favoring reactions like nucleophilic substitution. This compound is pivotal in synthesizing herbicides due to CF₃’s metabolic stability .

Trifluoromethyl Group Impact

- The -CF₃ group in all analogs improves lipophilicity and resistance to oxidative degradation, critical for agrochemicals and pharmaceuticals. However, its electron-withdrawing nature reduces ring electron density, affecting electrophilic substitution reactivity .

Actividad Biológica

3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, affecting their bioavailability, metabolic stability, and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H10F3N1O2

- Molecular Weight : 233.19 g/mol

The presence of the methoxy group (-OCH3) and the trifluoromethyl group (-CF3) significantly influences the compound's lipophilicity and electronic properties, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study on related pyridine derivatives demonstrated that the incorporation of trifluoromethyl groups could improve antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a series of pyridine derivatives were tested for their antibacterial efficacy, revealing that the presence of the -CF3 group correlated with increased potency against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, a study highlighted that trifluoromethyl-substituted pyridines exhibited significant cytotoxicity against HeLa cells (cervical cancer) and Vero cells (normal kidney cells), suggesting a selective action that could be leveraged for therapeutic applications .

The mechanism through which this compound exerts its biological effects is believed to involve multiple pathways:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine metabolism and has been targeted for malaria treatment .

- Interaction with Biological Targets : Molecular docking studies suggest that these compounds can interact with critical biomolecular targets like ribonucleotide reductase and chaperones involved in stress responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Research indicates that variations in substituents on the pyridine ring can lead to significant changes in potency and selectivity. For instance, altering the position of the methoxy group has been shown to influence both antimicrobial and anticancer activities .

Case Studies

- Antibacterial Activity Assessment : A series of experiments evaluated the antibacterial efficacy of various pyridine derivatives against clinical isolates. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced activity compared to their non-fluorinated counterparts.

- Cytotoxicity Testing : In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol, and what challenges arise during purification?

- Methodology :

- Synthesis : Start with a pyridine precursor, such as 2-chloro-6-(trifluoromethyl)pyridine. Introduce the methoxy group via nucleophilic substitution using sodium methoxide (NaOMe) in methanol under reflux. Subsequent oxidation of the methyl group to a hydroxymethyl group can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or selective catalytic hydrogenation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is recommended to separate by-products. Recrystallization in ethanol/water mixtures may improve purity, but care is needed due to the compound’s sensitivity to hydrolysis under acidic/basic conditions .

- Challenges : Competing reactions (e.g., over-oxidation) and residual trifluoromethyl group instability during methoxy substitution require strict temperature control (40–60°C) and inert atmospheres .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR : Use - and -NMR to confirm the methoxy ( ppm), hydroxymethyl ( ppm), and trifluoromethyl ( ppm) groups. -NMR can verify the pyridine ring connectivity .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry ensures purity (>98%) and detects trace impurities (e.g., oxidation by-products) .

Advanced Research Questions

Q. How do electronic effects of the methoxy and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density on the pyridine ring. The trifluoromethyl group is electron-withdrawing, activating the 2-position for nucleophilic attack, while the methoxy group donates electrons, stabilizing intermediates .

- Experimental Validation : Compare reaction rates with analogs (e.g., 6-chloro or 6-methyl derivatives). For example, oxidation of the hydroxymethyl group to a carboxylic acid proceeds faster in the trifluoromethyl-substituted compound due to enhanced electrophilicity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodology :

- Assay Optimization : Standardize cell-based assays (e.g., IC₅₀ measurements) using consistent solvent systems (DMSO concentration ≤0.1%) to avoid false negatives from aggregation or solubility issues .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in biological matrices, which may explain discrepancies between in vitro and in vivo results .

Q. How can researchers design derivatives to enhance the compound’s bioavailability while retaining its pharmacological activity?

- Methodology :

- Prodrug Synthesis : Esterify the hydroxymethyl group with lipophilic moieties (e.g., pivaloyloxymethyl) to improve membrane permeability. Hydrolytic stability in plasma can be assessed via incubation with esterases .

- SAR Studies : Systematically modify the methoxy or trifluoromethyl groups and test against target enzymes (e.g., kinases or cytochrome P450 isoforms) to identify critical pharmacophores .

Data Analysis and Experimental Design

Q. What computational tools are effective in predicting the compound’s metabolic pathways and toxicity?

- Methodology :

- In Silico Modeling : Use tools like PISTACHIO and REAXYS to predict Phase I/II metabolism (e.g., hydroxylation or glucuronidation). BKMS_METABOLIC databases can flag potential toxicophores like reactive quinone intermediates .

- Validation : Cross-reference predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and Ames test results for mutagenicity .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Methodology :

- Process Optimization : Replace column chromatography with continuous flow reactors for methoxy substitution, improving yield (from ~50% to >75%) and reducing solvent waste .

- By-Product Control : Monitor reaction progress via inline FTIR to detect intermediates and adjust reagent stoichiometry dynamically .

Contradictions and Limitations

Q. Why do some studies report conflicting solubility data for this compound in aqueous buffers?

- Analysis :

- pH Dependency : The hydroxymethyl group’s pKa (~9.5) affects solubility. Below pH 7, the protonated form dominates (higher solubility), while deprotonation above pH 10 reduces solubility. Buffers with 10% cyclodextrin can stabilize the compound .

- Crystallization Artifacts : Polymorphic forms (e.g., hydrates vs. anhydrous crystals) may lead to discrepancies. Use X-ray powder diffraction (XRPD) to verify crystal phase .

Tables for Key Comparisons

| Property | This compound | 6-Fluoro Analog | 6-Chloro Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 223.1 | 195.1 | 211.6 |

| LogP | 1.8 | 1.2 | 2.1 |

| Oxidation Rate (rel.) | 1.0 | 0.7 | 1.3 |

| Solubility (mg/mL, pH 7) | 12.5 | 18.3 | 8.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.